N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide
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Overview
Description
N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide is a complex organic compound that belongs to the class of peptides It is characterized by the presence of benzoyl, glycyl, and phenylalanyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide typically involves the stepwise coupling of amino acids and peptide fragments. The process begins with the protection of amino groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butyloxycarbonyl (Boc). The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, pH, and solvent composition. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid support and subsequently cleaved to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for enzymatic studies, particularly in the investigation of protease activity.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in peptide-based vaccines.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-L-phenylalanine: A simpler analog with similar structural features but lacking the additional glycyl and phenylalanylglycyl groups
N-benzoyl-L-phenylalanine 2-naphthylamide: A derivative with a naphthyl group, used in chromogenic assays.
Uniqueness
N-Benzoylglycyl-L-phenylalanylglycyl-L-phenylalaninamide is unique due to its extended peptide chain and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63069-15-8 |
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Molecular Formula |
C29H31N5O5 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
N-[2-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C29H31N5O5/c30-27(37)23(16-20-10-4-1-5-11-20)33-25(35)19-32-29(39)24(17-21-12-6-2-7-13-21)34-26(36)18-31-28(38)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H2,30,37)(H,31,38)(H,32,39)(H,33,35)(H,34,36)/t23-,24-/m0/s1 |
InChI Key |
ILHFSMKZJZKABH-ZEQRLZLVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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